N-[2-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide
Description
N-[2-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide is a structurally complex sulfonamide derivative. Its core structure comprises a benzenesulfonamide scaffold substituted with a [1,2,4]triazolo[4,3-a]pyridine moiety and a 2-oxopyrrolidin group. The 2-oxopyrrolidin substituent may enhance solubility or modulate pharmacokinetic properties.
Properties
Molecular Formula |
C20H23N5O3S |
|---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
N-[2-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide |
InChI |
InChI=1S/C20H23N5O3S/c1-14(2)19(20-22-21-17-6-3-4-12-25(17)20)23-29(27,28)16-10-8-15(9-11-16)24-13-5-7-18(24)26/h3-4,6,8-12,14,19,23H,5,7,13H2,1-2H3 |
InChI Key |
HSQYPKQEAVBCHC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C1=NN=C2N1C=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)N4CCCC4=O |
Origin of Product |
United States |
Preparation Methods
Sulfonylation of 4-Aminophenyl-2-Pyrrolidone
A common route involves reacting 4-amino-N-(2-oxopyrrolidin-1-yl)benzene with benzenesulfonyl chloride under basic conditions. For example:
-
Reagents : 4-Amino-2-pyrrolidone (1.0 eq), benzenesulfonyl chloride (1.2 eq), pyridine (3.0 eq) as base.
-
Conditions : Stirred in dichloromethane at 0°C → room temperature for 12 hours.
Key Insight : The 2-oxopyrrolidin group enhances solubility, facilitating subsequent coupling reactions.
The triazolopyridine core is constructed via cyclization, followed by introduction of the propylamine side chain.
Cyclization of Hydrazinylpyridines
Method A (Chloroethynylphosphonate Cyclization) :
-
Substrates : 2-Hydrazinylpyridine derivatives and chloroethynylphosphonates.
-
Conditions : Catalyst-free, 5-exo-dig cyclization in refluxing toluene (110°C, 6–8 hours).
Method B (N-Chlorosuccinimide-Mediated Cyclization) :
Propylamine Side Chain Introduction
-
Alkylation : Reacting triazolopyridine with 1-bromo-2-methylpropane in the presence of K₂CO₃.
-
Reductive Amination : Using 2-methylpropanal and NaBH₃CN in methanol.
Coupling of the Two Moieties
The final step involves linking the sulfonamide and triazolopyridine-propylamine fragments.
Nucleophilic Substitution
Microwave-Assisted Coupling
Optimization and Challenges
Regioselectivity in Cyclization
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the triazole ring, potentially leading to the formation of dihydrotriazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Carboxylic acids and ketones.
Reduction: Dihydrotriazoles.
Substitution: Various substituted benzenesulfonamides.
Scientific Research Applications
N-[2-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antimicrobial and antiviral agent.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Industrial Applications: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-[2-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related sulfonamide derivatives, focusing on synthesis routes, substituent effects, and inferred biological implications. Data are derived from peer-reviewed studies (Table 1).
Key Observations
Structural Diversity in Substituents: The target compound’s [1,2,4]triazolo[4,3-a]pyridine group distinguishes it from the thiazolyl and anilinopyridin-3-yl substituents in the analogs. The 2-oxopyrrolidin substituent introduces a lactam ring, contrasting with the thioxopyrimidinyl group in and the simple methyl group in . This may reduce toxicity compared to thiol-containing analogs.
This suggests that the triazolopyridine moiety may require specialized cyclization steps.
Biological Relevance: Compounds with thiazolyl groups (e.g., ) are often associated with antimicrobial activity due to their resemblance to sulfathiazole, a classic sulfonamide antibiotic.
Biological Activity
N-[2-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide is a complex organic compound with significant potential in medicinal chemistry. This article reviews its biological activities, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound consists of a triazolo-pyridine moiety linked to a benzenesulfonamide group, which is known for its diverse biological activities. The molecular formula is .
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors involved in various signaling pathways. Notably, it has shown potential as an inhibitor of:
- Indoleamine 2,3-dioxygenase 1 (IDO1) : This enzyme plays a crucial role in immune regulation and tumor progression. Inhibition of IDO1 can enhance anti-tumor immune responses, making this compound a candidate for cancer immunotherapy .
- c-Met and VEGFR-2 kinases : These kinases are involved in cancer cell proliferation and survival. The compound's interaction with these targets suggests its potential as an anticancer agent .
Biological Activity
The following table summarizes the biological activities associated with this compound and related compounds:
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| This compound | IDO1 Inhibition | Enhances immune response against tumors |
| 6-Chloro-[1,2,4]triazolo[4,3-a]pyridine | Moderate IDO1 inhibition | Immune modulation |
| 7-Methylquinoline | Antimicrobial properties | Targets bacterial pathways |
| 5-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine | Enhanced binding affinity | Interacts with heme-containing enzymes |
Case Studies and Research Findings
Several studies have highlighted the promising biological activities of this compound:
- Cancer Immunotherapy : Research indicates that derivatives of this compound can significantly inhibit IDO1 activity. For instance, a study demonstrated that a related triazolo-pyridine compound exhibited an IC50 value of against IDO1 , suggesting strong potential for enhancing anti-tumor immunity.
- Antimicrobial Activity : Compounds with similar structural features have been noted for their antibacterial and antifungal properties. The presence of the quinoline and triazole moieties contributes to their efficacy against various pathogens .
- Kinase Inhibition : In vitro studies have shown that this compound can inhibit key kinases involved in cancer cell signaling pathways. For example, it was found to effectively inhibit c-Met and VEGFR-2 kinases, which are critical for tumor growth and metastasis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
